molecular formula C16H13N3O3 B5914008 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5914008
M. Wt: 295.29 g/mol
InChI Key: LJVBFTHPJUDUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as HMN-176, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound belongs to the class of quinolinecarboxamide derivatives and has been shown to possess a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.

Mechanism of Action

The exact mechanism of action of 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it has been suggested that this compound may act through multiple pathways. In cancer cells, 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
In viral infections, 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the activity of viral enzymes, such as reverse transcriptase and protease, which are essential for viral replication. This inhibition leads to the suppression of viral replication and may prevent the development of drug-resistant strains of the virus.
Biochemical and Physiological Effects:
4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-viral effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation, which may have potential applications in cancer treatment. In viral infections, 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit viral replication and prevent the development of drug-resistant strains of the virus. Inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease, may also benefit from the anti-inflammatory effects of 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its well-documented biological activity and potential therapeutic applications. This compound has been extensively studied in vitro and in vivo, and its mechanism of action has been well characterized. However, one limitation of using 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One potential application is in the treatment of drug-resistant viral infections, such as HIV and hepatitis C. 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the activity of viral enzymes, which may prevent the development of drug-resistant strains of the virus.
Another potential application is in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory effects of 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide may have potential applications in the treatment of these diseases.
Finally, the development of new analogs and derivatives of 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide may lead to the discovery of more potent and selective compounds with improved bioavailability and therapeutic efficacy.

Synthesis Methods

The synthesis of 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-hydroxy-2-methylquinoline with 2-cyanopyridine in the presence of a base, followed by the addition of an amine to form the corresponding amide. The final product is obtained through a series of purification steps, including recrystallization and chromatography. This method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. In cancer research, 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been reported to induce apoptosis, or programmed cell death, in cancer cells, which is a promising approach for cancer treatment.
In viral infections, 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and hepatitis C. This compound has also been studied for its anti-inflammatory effects, which may have potential applications in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

4-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-9-6-7-12(17-8-9)19-16(22)13-14(20)10-4-2-3-5-11(10)18-15(13)21/h2-8H,1H3,(H,17,19,22)(H2,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVBFTHPJUDUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

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